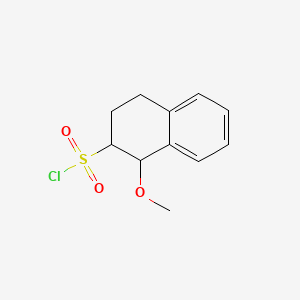

rac-(1R,2R)-1-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

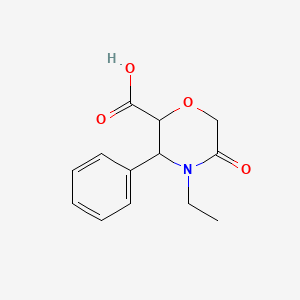

rac-(1R,2R)-1-metoxi-1,2,3,4-tetrahidronaftil-2-sulfonil cloruro: es un compuesto químico conocido por sus propiedades estructurales únicas y sus posibles aplicaciones en varios campos científicos. Este compuesto se caracteriza por la presencia de un grupo metoxi, un anillo tetrahidronaftilénico y un grupo funcional sulfonil cloruro, lo que lo convierte en un intermedio versátil en la síntesis orgánica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de rac-(1R,2R)-1-metoxi-1,2,3,4-tetrahidronaftil-2-sulfonil cloruro típicamente involucra los siguientes pasos:

Material de partida: La síntesis comienza con la preparación de 1-metoxi-1,2,3,4-tetrahidronaftileno.

Sulfonilación: El siguiente paso implica la introducción del grupo sulfonil cloruro. Esto generalmente se logra haciendo reaccionar el material de partida con ácido clorosulfónico o cloruro de tionilo en condiciones controladas.

Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para obtener el compuesto deseado con alta pureza.

Métodos de producción industrial: En un entorno industrial, la producción de rac-(1R,2R)-1-metoxi-1,2,3,4-tetrahidronaftil-2-sulfonil cloruro puede involucrar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y condiciones de reacción optimizadas garantiza la calidad constante y la escalabilidad.

Análisis De Reacciones Químicas

Tipos de reacciones:

Reacciones de sustitución: El grupo sulfonil cloruro en rac-(1R,2R)-1-metoxi-1,2,3,4-tetrahidronaftil-2-sulfonil cloruro es altamente reactivo y puede sufrir reacciones de sustitución nucleofílica con varios nucleófilos como aminas, alcoholes y tioles.

Oxidación y reducción: El compuesto también puede participar en reacciones de oxidación y reducción, dependiendo de los reactivos y las condiciones utilizadas.

Reactivos y condiciones comunes:

Sustitución nucleofílica: Los reactivos comunes incluyen aminas, alcoholes y tioles. Las reacciones generalmente se llevan a cabo en presencia de una base como la trietilamina o la piridina.

Oxidación: Se pueden utilizar agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se emplean comúnmente.

Principales productos formados:

Productos de sustitución: Dependiendo del nucleófilo utilizado, los principales productos pueden ser sulfonamidas, ésteres sulfonatos o tioésteres sulfonatos.

Productos de oxidación: La oxidación puede conducir a la formación de ácidos sulfónicos u otros derivados oxidados.

Productos de reducción: La reducción generalmente produce los derivados sulfonilo correspondientes.

Aplicaciones Científicas De Investigación

Química:

Intermedio en la síntesis orgánica: rac-(1R,2R)-1-metoxi-1,2,3,4-tetrahidronaftil-2-sulfonil cloruro se utiliza ampliamente como intermedio en la síntesis de varios compuestos orgánicos, incluidos los productos farmacéuticos y agroquímicos.

Biología y medicina:

Desarrollo de fármacos: La reactividad del compuesto lo convierte en un bloque de construcción valioso en el desarrollo de nuevos fármacos y agentes terapéuticos.

Investigación bioquímica: Se utiliza en el estudio de mecanismos enzimáticos y modificaciones proteicas.

Industria:

Ciencia de los materiales: El compuesto se utiliza en la producción de polímeros especiales y materiales avanzados.

Fabricación química: Sirve como un intermedio clave en la fabricación de tintes, pigmentos y otros productos químicos finos.

Mecanismo De Acción

El mecanismo de acción de rac-(1R,2R)-1-metoxi-1,2,3,4-tetrahidronaftil-2-sulfonil cloruro involucra principalmente su reactividad como agente sulfonilante. El grupo sulfonil cloruro puede reaccionar con nucleófilos, lo que lleva a la formación de enlaces sulfonamida, éster sulfonato o tioéster sulfonato. Estas reacciones son cruciales para modificar la estructura y función de las moléculas diana, lo que influye en su actividad biológica y propiedades.

Comparación Con Compuestos Similares

Compuestos similares:

- rac-(1R,2R)-2-(trifluorometil)ciclopropilmetanosulfonil cloruro

- rac-(1R,2R)-2-clorociclohexano-1-sulfonil cloruro

- rac-(1R,2R)-2-(metoxicarbonil)ciclopropano-1-ácido carboxílico

Comparación:

- Diferencias estructurales: Si bien estos compuestos comparten el grupo funcional sulfonil cloruro, difieren en sus estructuras centrales, como la presencia de grupos ciclopropilo, ciclohexano o metoxicarbonilo.

- Reactividad: La reactividad de estos compuestos puede variar en función de los efectos electrónicos y estéricos de los sustituyentes unidos al grupo sulfonil cloruro.

- Aplicaciones: Cada compuesto tiene aplicaciones únicas en función de sus propiedades estructurales. Por ejemplo, el rac-(1R,2R)-2-(trifluorometil)ciclopropilmetanosulfonil cloruro se usa a menudo en química de flúor, mientras que el rac-(1R,2R)-2-clorociclohexano-1-sulfonil cloruro encuentra aplicaciones en la síntesis de derivados de ciclohexano.

Propiedades

Fórmula molecular |

C11H13ClO3S |

|---|---|

Peso molecular |

260.74 g/mol |

Nombre IUPAC |

1-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride |

InChI |

InChI=1S/C11H13ClO3S/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)16(12,13)14/h2-5,10-11H,6-7H2,1H3 |

Clave InChI |

ZRYFAGVIHLEQJW-UHFFFAOYSA-N |

SMILES canónico |

COC1C(CCC2=CC=CC=C12)S(=O)(=O)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-{[(Tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid](/img/structure/B12311197.png)

![[3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12311201.png)

![2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12311202.png)

![(6,9,10-trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) (E)-2-methylbut-2-enoate](/img/structure/B12311237.png)

![1-[1-Tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carbonyl]-3,5-dimethyl-4-phenylpiperidin-4-ol](/img/structure/B12311245.png)

![ethyl 7-(1-methyl-1H-pyrrol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12311257.png)

![Ethyl 7-(thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12311292.png)